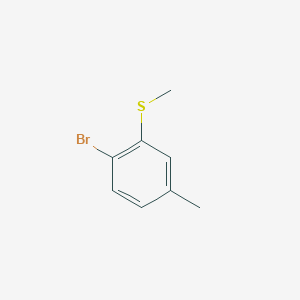

1-Bromo-4-methyl-2-(methylthio)benzene

Vue d'ensemble

Description

“1-Bromo-4-methyl-2-(methylthio)benzene” is a chemical compound with the CAS Number: 143701-84-2 . It has a molecular weight of 217.13 . The IUPAC name for this compound is (2-bromo-5-methylphenyl)(methyl)sulfane . It is typically stored at temperatures between 2-8°C and is in liquid form .

Molecular Structure Analysis

The InChI code for “this compound” is 1S/C8H9BrS/c1-6-3-4-7(9)8(5-6)10-2/h3-5H,1-2H3 . This indicates the molecular structure of the compound.Physical And Chemical Properties Analysis

“this compound” is a liquid at room temperature . It has a molecular weight of 217.13 .Applications De Recherche Scientifique

Regiochemistry in Metallation Reactions

1-Bromo-4-methyl-2-(methylthio)benzene plays a significant role in the study of metallation reactions, where its bromo(alkylthio)benzene variants have been used to explore regiochemistry changes during metallation. These studies highlight the complementarity of metallation reactions with metal-hydrogen exchange reactions, leading to diverse substitution patterns around the thioether function, demonstrating its utility in synthesizing complex organic structures with specific regiochemical control (Cabiddu et al., 2004).

Radiosynthesis for Bifunctional Labelling Agents

It is also crucial in the radiosynthesis of fluoromethyl-benzenes, derived from its bromo analogs. These synthesized compounds, including o-, m-, or p-substituted 1-halomethyl-[18F]fluoromethyl-benzenes, serve as prospective bifunctional labeling agents for various applications, highlighting its versatility in radiopharmaceutical research (Namolingam et al., 2001).

Structural Analysis through X-Ray Determinations

The compound's derivatives have been extensively analyzed through X-ray structure determinations to understand Br···Br interactions and other molecular interactions, such as hydrogen bonding and π-interactions. This research provides valuable insights into the packing motifs and structural diversity of bromo- and bromomethyl-substituted benzenes, which is essential for the development of materials science and crystal engineering (Jones et al., 2012).

Synthesis and Fluorescence Properties

Another application involves its use in synthesizing 1-Bromo-4-(2,2-diphenylvinyl) benzene, exhibiting fluorescence properties. This synthesis pathway, utilizing the Wittig-Horner reaction, opens avenues for the production of compounds with aggregation-induced emission (AIE) characteristics. Such properties are significant for developing new materials for optoelectronics and sensing applications (Zuo-qi, 2015).

Spectroscopic Characterization

Spectroscopic investigations using FTIR and FT-Raman techniques have also been conducted on related bromo-methyl aniline compounds to determine their molecular geometry, vibrational frequencies, and electronic properties. These studies are crucial for understanding the fundamental chemical properties of such compounds, contributing to various fields, including materials science and chemical synthesis (Ramalingam et al., 2010).

Safety and Hazards

The compound has been classified with the signal word “Warning” and is associated with hazard statements H315, H319, and H335 . These statements indicate that the compound can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing mist, gas or vapors, and avoiding contact with skin and eyes .

Propriétés

IUPAC Name |

1-bromo-4-methyl-2-methylsulfanylbenzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9BrS/c1-6-3-4-7(9)8(5-6)10-2/h3-5H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JFSCSBWSJNLFNH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)Br)SC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9BrS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

217.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![methyl 3-[(E)-2-(dimethylamino)ethenyl]-4-nitrobenzoate](/img/structure/B3240427.png)

![4,5-Diphenyl-1-[[2-(trimethylsilyl)ethoxy]methyl]-1H-imidazole-2-carbaldehyde](/img/structure/B3240432.png)

![3-cyanocyclohepta[B]pyrrol-2(1H)-one](/img/structure/B3240440.png)

![2-Isocyanatobicyclo[2.2.1]heptane](/img/structure/B3240493.png)

![3-acetyl-10,11-dihydro-5H-dibenzo[c,g]chromen-8(9H)-one](/img/structure/B3240544.png)